7-Bromo-5-(3-bromo-2-methoxy-5,6,7,8-tetrahydronaphthalen-1-yl)-6-methoxy-1,2,3,4-tetrahydronaphthalene
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Overview
Description
“7-Bromo-5-(3-bromo-2-methoxy-5,6,7,8-tetrahydronaphthalen-1-yl)-6-methoxy-1,2,3,4-tetrahydronaphthalene” is a complex organic compound that belongs to the class of brominated naphthalenes. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “7-Bromo-5-(3-bromo-2-methoxy-5,6,7,8-tetrahydronaphthalen-1-yl)-6-methoxy-1,2,3,4-tetrahydronaphthalene” typically involves multi-step organic reactions. Common starting materials may include naphthalene derivatives, which undergo bromination, methoxylation, and other functional group transformations under controlled conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions in batch or continuous flow reactors. The use of catalysts, solvents, and specific reaction conditions (temperature, pressure, etc.) is optimized to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Halogen substitution reactions are common, where bromine atoms may be replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Nucleophiles like amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized naphthalenes.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various functional group modifications.
Biology
In biological research, brominated naphthalenes are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine
Medicinal chemistry explores these compounds for drug development, particularly in designing molecules that can interact with specific biological targets.
Industry
In the industry, such compounds may be used in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of “7-Bromo-5-(3-bromo-2-methoxy-5,6,7,8-tetrahydronaphthalen-1-yl)-6-methoxy-1,2,3,4-tetrahydronaphthalene” depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-2-methoxynaphthalene
- 5-Bromo-6-methoxy-1,2,3,4-tetrahydronaphthalene
Uniqueness
The uniqueness of “7-Bromo-5-(3-bromo-2-methoxy-5,6,7,8-tetrahydronaphthalen-1-yl)-6-methoxy-1,2,3,4-tetrahydronaphthalene” lies in its specific substitution pattern and the presence of multiple functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H24Br2O2 |
---|---|
Molecular Weight |
480.2 g/mol |
IUPAC Name |
7-bromo-5-(3-bromo-2-methoxy-5,6,7,8-tetrahydronaphthalen-1-yl)-6-methoxy-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C22H24Br2O2/c1-25-21-17(23)11-13-7-3-5-9-15(13)19(21)20-16-10-6-4-8-14(16)12-18(24)22(20)26-2/h11-12H,3-10H2,1-2H3 |
InChI Key |
BAWSNNMGXOOZLV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2CCCCC2=C1C3=C4CCCCC4=CC(=C3OC)Br)Br |
Origin of Product |
United States |
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